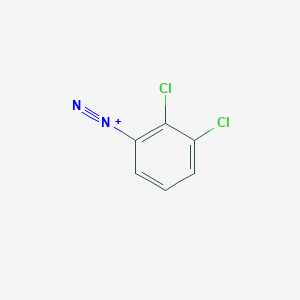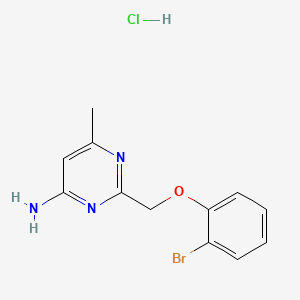![molecular formula C11H13Cl2NO3 B14341844 4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid CAS No. 93507-12-1](/img/structure/B14341844.png)
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of benzoic acid and contains bis(2-chloroethyl)amino and hydroxy functional groups. This compound is structurally related to chlorambucil, a well-known chemotherapeutic agent used in the treatment of various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate, which is then reacted with ethylene oxide to introduce the bis(2-chloroethyl) groups . The final step involves hydrolysis to obtain the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while nucleophilic substitution can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules like DNA and proteins.
Mécanisme D'action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid involves the alkylation of DNA. The bis(2-chloroethyl) groups form cross-links with DNA strands, preventing their replication and transcription. This leads to the inhibition of cell division and induces apoptosis in cancer cells. The compound targets rapidly dividing cells, making it effective against certain types of cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: A chemotherapeutic agent with a similar structure and mechanism of action.
Melphalan: Another nitrogen mustard alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar alkylating mechanism.
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid is unique due to its specific structural features, such as the presence of a hydroxy group on the benzoic acid ring. This structural variation can influence its reactivity and interactions with biological targets, potentially offering distinct therapeutic advantages .
Propriétés
Numéro CAS |
93507-12-1 |
|---|---|
Formule moléculaire |
C11H13Cl2NO3 |
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H13Cl2NO3/c12-3-5-14(6-4-13)8-1-2-9(11(16)17)10(15)7-8/h1-2,7,15H,3-6H2,(H,16,17) |
Clé InChI |
RCJBFPZMYFVFSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N(CCCl)CCCl)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
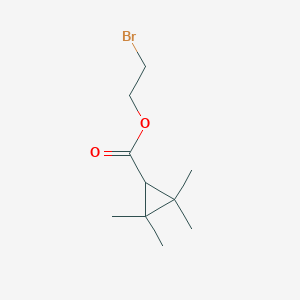
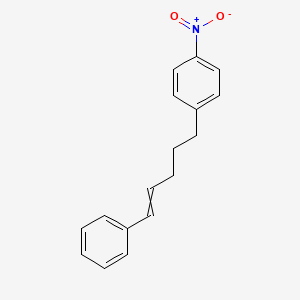
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)

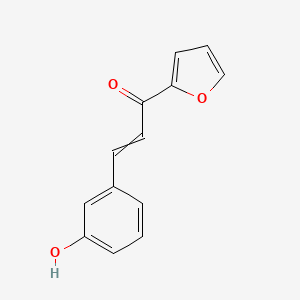


![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
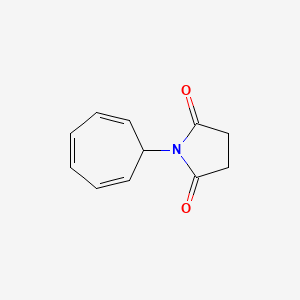
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)

